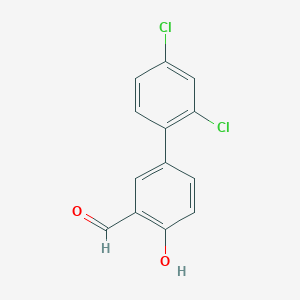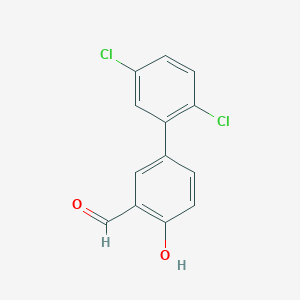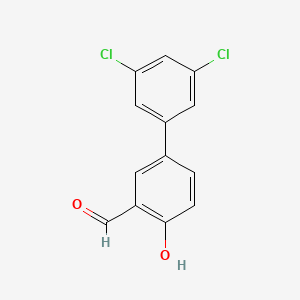![molecular formula C16H15NO3 B6378708 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% CAS No. 1093118-91-2](/img/structure/B6378708.png)
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% (4-DAPF) is an organic compound with a variety of uses in the laboratory. It is a white, crystalline solid that is soluble in water, ethanol, and ether. In the laboratory, 4-DAPF has been used as a reagent in various synthetic processes, as a catalyst in the synthesis of organic compounds, and as a ligand in coordination chemistry. Its unique properties have also made it a useful tool in the study of various biochemical and physiological processes.
Scientific Research Applications
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, as a catalyst in the synthesis of organic compounds, and as a ligand in coordination chemistry. It has also been used in the study of various biochemical and physiological processes, such as the regulation of gene expression, the regulation of cell proliferation, and the regulation of cell death.
Mechanism of Action
The mechanism of action of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% is not fully understood. However, it is believed to act as a ligand in coordination chemistry, binding to metal ions and stabilizing their coordination complexes. This binding is thought to be important in the regulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% are not fully understood. However, it has been shown to have an inhibitory effect on the expression of certain genes, including those involved in the regulation of cell proliferation and cell death. Additionally, it has been shown to have an inhibitory effect on the activity of certain enzymes, including those involved in the regulation of cell metabolism.
Advantages and Limitations for Lab Experiments
The use of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% in lab experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of solvents. Additionally, it is relatively stable and has a low toxicity. However, it is important to note that 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% can be toxic at high concentrations, and it should be handled with care.
Future Directions
The potential future directions for the use of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% are numerous. It could be used to further study the biochemical and physiological effects of its binding to metal ions, as well as its effects on gene expression and cell metabolism. Additionally, it could be used to develop new synthetic methods for the production of organic compounds or to develop new catalysts for the synthesis of organic compounds. Finally, it could be used to develop new ligands for coordination chemistry, which could be used to study a variety of biochemical and physiological processes.
Synthesis Methods
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% can be synthesized by the reaction of 4-chlorophenol with N,N-dimethylaminocarbonyl chloride in the presence of anhydrous potassium carbonate and ethanol. The reaction is conducted at room temperature and the resulting 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% is isolated as a white solid.
properties
IUPAC Name |
4-(3-formyl-4-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17(2)16(20)12-5-3-11(4-6-12)13-7-8-15(19)14(9-13)10-18/h3-10,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAJHHNUDSZLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685292 |
Source


|
| Record name | 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol | |
CAS RN |
1093118-91-2 |
Source


|
| Record name | 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378679.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378693.png)

![6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378731.png)